4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C11H16ClNO4S This compound is characterized by the presence of a chloro group, two methoxy groups, and a methoxyethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Procedure: The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is dissolved in the solvent, and the 2-methoxyethylamine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,5-dimethoxyaniline
- 4-chloro-2,5-dimethoxybenzenesulfonyl chloride
- 2,5-dimethoxy-4-chlorobenzaldehyde
Uniqueness
4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S/c1-16-5-4-13-19(14,15)11-7-9(17-2)8(12)6-10(11)18-3/h6-7,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHMGFRCHEVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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